2-(4-Fluorophenyl)-2-oxoacetaldehyde
Overview
Description
2-(4-Fluorophenyl)-2-oxoacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H5FO2 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antioxidant Activity
2-(4-Fluorophenyl)-2-oxoacetaldehyde has been utilized in the synthesis of thiazolidin-4-one derivatives, showing promising antioxidant activity. This synthesis involves reactions with chloroacetonitrile and acrylonitrile to produce specific nitriles with antioxidant properties (El Nezhawy et al., 2009).
Sorption Studies
In sorption studies, derivatives of this compound showed effective sorbent properties towards Zn(II) ions in aqueous solutions. These studies are crucial for understanding the removal and recovery of metal ions from water sources (Alici & Akın, 2013).
Catalyst-Free Synthesis
This compound has been used in catalyst-free synthesis methods, notably in the formation of novel tetrahydroquinolin-5(1H)-one derivatives. This approach offers advantages like high yield, shorter reaction times, and simple workup procedures, contributing to greener chemistry practices (Govindaraju et al., 2016).
Synthesis of Cholesterol Absorption Inhibitors
Derivatives of this compound have been used in the enzymatic synthesis of intermediates for cholesterol absorption inhibitors like ezetimibe. These studies highlight the potential of these derivatives in synthesizing medically significant compounds (Singh et al., 2013).
Building Blocks in Stereocontrolled Synthesis
As building blocks, these compounds have shown utility in stereocontrolled synthesis, contributing to the preparation of biologically significant substances like amino acids and natural products. Their dual reactivity is particularly valuable for diverse synthetic applications (Alcaide & Almendros, 2002).
Safety and Hazards
Future Directions
Future research could focus on the synthesis and characterization of 2-(4-Fluorophenyl)-2-oxoacetaldehyde and its derivatives, as well as their potential applications. For instance, 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as 4-fluorophenylacetonitrile undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-(4-Fluorophenyl)-2-oxoacetaldehyde might also undergo similar biotransformation processes.
Biochemical Pathways
Related compounds such as indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has been conducted, and these compounds have shown promising pharmacokinetic properties .
Result of Action
Related compounds such as indole derivatives have shown diverse biological activities, suggesting that this compound might also have a wide range of effects .
Action Environment
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, has shown that it acts as a corrosion inhibitor in an acidic environment .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSCROFORAGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193308 | |
Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-32-7 | |
Record name | (4-Fluorophenyl)glyoxal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 403-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 403-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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